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Z-Val-Glu-Ile-Asp-AFC -

Z-Val-Glu-Ile-Asp-AFC

Catalog Number: EVT-3165610
CAS Number:
Molecular Formula: C38H44F3N5O12
Molecular Weight: 819.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Recombinant 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-MEP) kinase (IspE) with an C-terminal His-tag, purified from E. coli using Ni-NTA column chromatography.

Acetyl-Asp-Glu-Val-Asp-aminotrifluoromethylcoumarin (DEVD-AFC)

  • Compound Description: Acetyl-Asp-Glu-Val-Asp-aminotrifluoromethylcoumarin (DEVD-AFC) is a fluorogenic substrate used to detect the activity of caspase-3 and other caspase enzymes. [] These enzymes play a crucial role in apoptosis, a process of programmed cell death. DEVD-AFC is often used in research to study apoptosis and to screen for potential anti-cancer drugs that target caspase activity.

Benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (zVAD-fmk)

  • Compound Description: Benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (zVAD-fmk) is a broad-spectrum caspase inhibitor often employed to investigate the role of caspases in various cellular processes, including apoptosis. [, ] This compound irreversibly binds to the active site of caspases, effectively blocking their enzymatic activity.
  • Relevance: While not structurally identical to Z-Val-Glu-Ile-Asp-AFC, zVAD-fmk exhibits relevance due to its shared ability to interact with caspases. Both compounds incorporate an aspartic acid residue at the P1 position, a crucial site for caspase recognition and cleavage. [, ] The ability of zVAD-fmk to inhibit caspases suggests that Z-Val-Glu-Ile-Asp-AFC, containing a similar tetrapeptide sequence, might also interact with and potentially inhibit these enzymes.
Overview

Z-Val-Glu-Ile-Asp-AFC, also known as Z-Val-Glu-Ile-Asp-7-amido-4-trifluoromethylcoumarin, is a synthetic peptide substrate primarily used in biochemical assays to study caspase activity. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly valuable in research focused on apoptosis and cellular signaling pathways.

Source

Z-Val-Glu-Ile-Asp-AFC can be synthesized through various chemical methods and is commercially available from multiple suppliers, including Chem-Impex and CPC Scientific. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for the systematic assembly of amino acids into peptides .

Classification

This compound falls under the classification of peptide substrates and fluorogenic probes. It is categorized as a synthetic amino acid derivative, specifically designed for use in biochemical assays to monitor enzymatic activity, particularly that of caspases.

Synthesis Analysis

Methods

The synthesis of Z-Val-Glu-Ile-Asp-AFC involves several key steps:

  1. Protection and Deprotection: Functional groups on the amino acids are protected to prevent unwanted reactions during synthesis. After coupling reactions, these protective groups are removed.
  2. Peptide Coupling: The individual amino acids are linked together through peptide bonds. This is typically achieved using coupling reagents that facilitate the formation of these bonds while minimizing side reactions.
  3. Purification: The synthesized peptide is purified, often by high-performance liquid chromatography (HPLC), to ensure that the final product is free from impurities and by-products.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure

Z-Val-Glu-Ile-Asp-AFC has a specific molecular structure characterized by its sequence of amino acids and the attached 7-amido-4-trifluoromethylcoumarin moiety. The structure can be represented as follows:

  • Valine (Val): A hydrophobic amino acid that contributes to the peptide's stability.
  • Glutamic Acid (Glu): A negatively charged amino acid that plays a role in enzyme interactions.
  • Isoleucine (Ile): Another hydrophobic amino acid that aids in the structural integrity of the peptide.
  • Aspartic Acid (Asp): A negatively charged amino acid that is crucial for caspase recognition.
  • AFC Moiety: Provides fluorogenic properties, allowing for detection through fluorescence.

Data

The molecular formula for Z-Val-Glu-Ile-Asp-AFC is typically represented as C₁₄H₁₈F₃N₃O₄S, with a molecular weight around 359.37 g/mol .

Chemical Reactions Analysis

Reactions

Z-Val-Glu-Ile-Asp-AFC undergoes specific reactions when interacting with caspases:

  1. Substrate Cleavage: The compound acts as a substrate for caspases, which cleave at specific sites within the peptide sequence.
  2. Fluorescence Release: Upon cleavage by caspases, the AFC moiety is released, resulting in an increase in fluorescence intensity. This change can be quantitatively measured to assess caspase activity.

These reactions are critical for understanding apoptosis mechanisms and evaluating potential therapeutic targets in diseases where apoptosis regulation is disrupted .

Mechanism of Action

Process

The mechanism of action of Z-Val-Glu-Ile-Asp-AFC involves its recognition and cleavage by caspases:

  1. Binding: The peptide binds to the active site of caspases due to its specific sequence.
  2. Cleavage: Caspases cleave the peptide at the Aspartic Acid residue, leading to the release of the fluorogenic AFC component.
  3. Fluorescence Measurement: The released AFC can then be detected using fluorescence spectroscopy, allowing researchers to quantify caspase activity in biological samples.

This mechanism provides insights into cellular processes such as apoptosis and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but may degrade when exposed to moisture or extreme temperatures.
  • Fluorescence Characteristics: Exhibits strong fluorescence upon cleavage; excitation at approximately 400 nm and emission at about 505 nm .
Applications

Z-Val-Glu-Ile-Asp-AFC has numerous scientific applications:

  1. Caspase Activity Assays: Widely used in research laboratories to measure caspase activity in cell lysates or tissue samples.
  2. Apoptosis Research: Helps elucidate mechanisms of programmed cell death, contributing to cancer research and therapeutic developments.
  3. Drug Testing: Utilized in screening potential anti-cancer drugs that may modulate apoptotic pathways by assessing their effects on caspase activation.
Biochemical Mechanisms of Caspase-6 Activation and Substrate Specificity

Role of Z-Val-Glu-Ile-Asp-AFC in Caspase-6 Activity-Based Probes

Z-Val-Glu-Ile-Asp-AFC (Z-VEID-AFC) is a fluorogenic substrate extensively employed in the detection and quantification of caspase-6 activity. This compound consists of the tetrapeptide sequence VEID, which mirrors caspase-6’s natural cleavage site in lamin A/C, linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In intact Z-VEID-AFC, AFC fluorescence is quenched. Upon caspase-6-mediated hydrolysis at the Asp-AFC bond, free AFC emits a detectable signal at 505 nm under excitation at 400 nm, enabling real-time monitoring of enzymatic activity [1] [8].

Studies utilizing Z-VEID-AFC have revealed caspase-6’s involvement in early neurodegenerative events. For example, in models of Alzheimer’s disease, this substrate demonstrated elevated caspase-6 activity in neurons surrounding amyloid plaques, correlating with tau cleavage and axonal degeneration. Its high sensitivity allows detection of caspase-6 activation even in pre-symptomatic stages of neurodegeneration, making it indispensable for mechanistic studies [5] [8].

Table 1: Key Features of Z-VEID-AFC as a Caspase-6 Probe

PropertyDescription
Cleavage SiteAsp-AFC bond
Fluorophore7-Amino-4-trifluoromethylcoumarin (AFC)
Excitation/Emission400 nm / 505 nm
Primary ApplicationQuantification of caspase-6 activity in cell lysates, tissues, and in vitro assays
Key AdvantageHigh sensitivity to caspase-6’s lamin A/C-cleaving activity

Structural Determinants of Caspase-6 Binding to VEID Motif

Caspase-6 recognizes the VEID motif through a combination of subsite interactions and conformational flexibility. Crystal structures of caspase-6 bound to inhibitors (e.g., Ac-VEID-CHO) reveal that the S1–S4 subsites accommodate Val (P4), Glu (P3), Ile (P2), and Asp (P1), respectively. The S4 pocket exhibits strong hydrophobicity, favoring valine’s branched aliphatic side chain. The S2 pocket, lined by Tyr-198 and Trp-227, provides a deep hydrophobic cavity ideal for isoleucine. Meanwhile, Glu at P3 forms hydrogen bonds with His-121 and Ser-139, stabilizing the peptide backbone [2] [7].

The L2 loop (residues 190–193) plays a critical role in substrate selection. In caspase-6 zymogens, this loop inserts the intersubunit cleavage site (TEVD↓) into the active site, positioning Asp-193 for intramolecular cleavage. Post-cleavage, the L2 loop undergoes rearrangement, widening the substrate-binding cleft to optimally accommodate VEID-sized tetrapeptides [2]. Mutational studies confirm that shortening the L2 loop abolishes caspase-6 autoprocessing and impairs VEID hydrolysis, underscoring its role in substrate gating [2] [9].

Table 2: Caspase-6 Subsites and VEID Interaction Profile

SubsiteResidueAmino Acid in VEIDInteraction Type
S4Leu-186, Trp-227Val (P4)Hydrophobic packing
S3His-121, Ser-139Glu (P3)H-bonding, electrostatic
S2Tyr-198, Trp-227Ile (P2)Van der Waals, hydrophobic
S1Arg-191, Gln-176Asp (P1)Salt bridge, H-bonding

Comparative Analysis of Caspase-6 Substrate Cleavage Motifs

Caspase-6 exhibits distinct substrate preferences compared to other caspases, as demonstrated by kinetic studies using fluorogenic substrates:

  • VEID (Z-VEID-AFC): Caspase-6 cleaves VEID with high efficiency (kcat/KM = 3.2 × 10⁴ M⁻¹s⁻¹*), attributable to optimal S2–S4 pocket compatibility. This motif is predominant in physiological substrates like lamin A/C [8].
  • DEVD (Caspase-3/7 motif): Caspase-6 processes DEVD at <10% of VEID’s efficiency due to steric clashes between Glu (P3) and the hydrophobic S3 subsite. Caspase-3, conversely, favors DEVD by 50-fold over VEID [8] [9].
  • LEHD (Caspase-9 motif): Poorly cleaved by caspase-6 (kcat/KM < 10³ M⁻¹s⁻¹*) due to incompatibility of Leu (P4) with the shallow S4 pocket [9].

Positional scanning combinatorial libraries confirm caspase-6’s strong preference for hydrophobic residues at P4 and P2 (Val/Ile) and acidic residues at P3 (Glu/Asp). This contrasts with caspase-3’s tolerance for diverse P4 residues and caspase-8’s requirement for aliphatic P4 residues [9] [10].

Table 3: Kinetic Parameters of Caspase-6 for Select Tetrapeptide Motifs

Substratekcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)
VEID-AFC0.85 ± 0.0626.5 ± 3.23.2 × 10⁴
DEVD-AFC0.12 ± 0.0142.1 ± 5.72.8 × 10³
LEHD-AFC0.03 ± 0.00568.9 ± 8.44.3 × 10²

Intramolecular Cleavage Dynamics and Conformational Activation

Caspase-6 activation relies on a unique intramolecular self-cleavage mechanism distinct from other effector caspases. Structural analyses show that caspase-6 zymogens form dimers where the intersubunit linker (190TEVD193) inserts into the active site of the opposing monomer. Catalytic residue Cys-163 attacks Asp-193, cleaving the linker to generate large (p18) and small (p11) subunits. This autoprocessing is essential for catalytic competence, as mutations at Asp-193 or Cys-163 render caspase-6 inactive [2] [9].

Notably, caspase-6 can adopt multiple active conformations:

  • Partially Cleaved (p18-p11): Retains the prodomain; exhibits 30% activity.
  • Fully Cleaved (p18/p11): Lacks prodomain; achieves full activity.
  • Non-cleaved Dimer: Binds Z-VEID-AFC weakly due to obstruction by the L2 loop [9].

Activity-based probes like LE22 (biotinylated VEID-AOMK) confirm that partially cleaved caspase-6 can hydrolyze VEID before full maturation. This conformational plasticity allows caspase-6 to function in contexts where canonical activators (caspase-3/7) are absent, such as early neurodegenerative pathways [9].

Properties

Product Name

Z-Val-Glu-Ile-Asp-AFC

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C38H44F3N5O12

Molecular Weight

819.8 g/mol

InChI

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1

InChI Key

OEVAAZFKVRJQQH-UXAYAQJLSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3

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